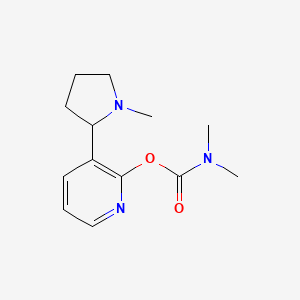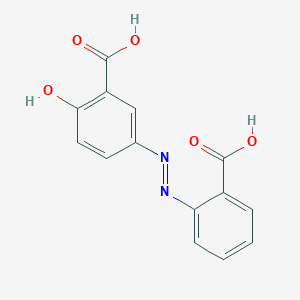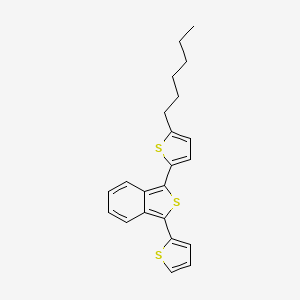
1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing sulfur, and they are known for their aromatic properties. This particular compound is characterized by the presence of a hexyl group attached to the thiophene ring, which can influence its physical and chemical properties.
Méthodes De Préparation
The synthesis of 1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Attachment of the Hexyl Group: The hexyl group can be introduced through alkylation reactions, where a thiophene derivative reacts with a hexyl halide in the presence of a base.
Coupling Reactions: The final step involves coupling the hexylthiophene with another thiophene and benzothiophene unit. This can be achieved through cross-coupling reactions such as the Suzuki or Stille coupling, which utilize palladium catalysts and organoboron or organotin reagents.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the compound.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, where electrophiles such as halogens or nitro groups can be introduced.
Coupling Reactions: The compound can participate in further coupling reactions to form larger conjugated systems, which are useful in materials science.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: Its conjugated structure makes it suitable for use in conductive polymers and other advanced materials.
Chemical Sensors: The compound can be used in the design of chemical sensors due to its ability to interact with various analytes.
Biological Research: It may be explored for its potential biological activities, including antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene in organic electronics involves its ability to transport charge through its conjugated system. The hexyl group enhances solubility and processability, while the thiophene and benzothiophene units provide a pathway for electron or hole transport. In biological systems, the compound may interact with cellular targets through its aromatic and sulfur-containing structure, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(5-Hexylthiophen-2-YL)-3-(thiophen-2-YL)-2-benzothiophene include:
2,5-Bis(5-hexylthiophen-2-yl)thieno[3,2-b]thiophene: This compound has a similar structure but with a different arrangement of thiophene units.
Poly(3-hexylthiophene): A polymeric form with repeating thiophene units and hexyl side chains.
2,5-Bis(2-thienyl)pyrrole: Contains thiophene units but with a pyrrole core instead of benzothiophene.
The uniqueness of this compound lies in its specific arrangement of thiophene and benzothiophene units, which can influence its electronic properties and make it suitable for specific applications in organic electronics and materials science.
Propriétés
Numéro CAS |
925899-22-5 |
|---|---|
Formule moléculaire |
C22H22S3 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
1-(5-hexylthiophen-2-yl)-3-thiophen-2-yl-2-benzothiophene |
InChI |
InChI=1S/C22H22S3/c1-2-3-4-5-9-16-13-14-20(24-16)22-18-11-7-6-10-17(18)21(25-22)19-12-8-15-23-19/h6-8,10-15H,2-5,9H2,1H3 |
Clé InChI |
BSNQGLIEBGSNIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(S1)C2=C3C=CC=CC3=C(S2)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)
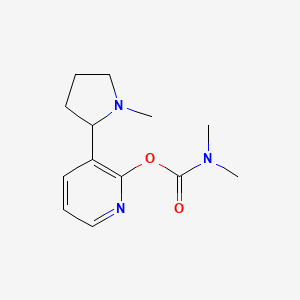
![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)
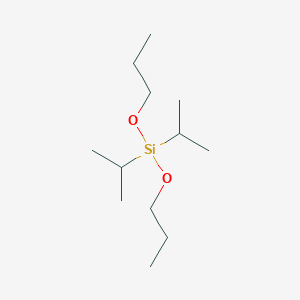
![O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine](/img/structure/B14171137.png)
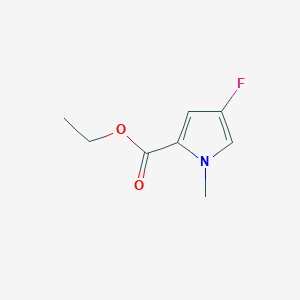
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
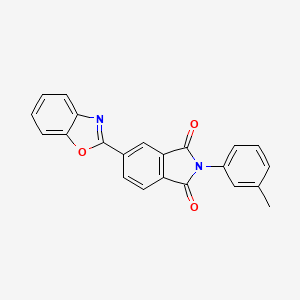
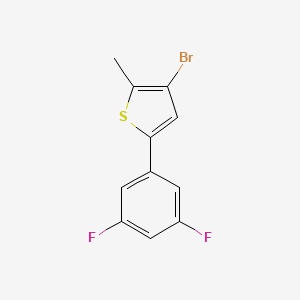
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
